

Validating the NK Cell-Specific Activity of INBRX-121: A Comparative Analysis

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Compound of Interest

Compound Name: NK 121

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This guide provides an objective comparison of INBRX-121, an NK cell-targeted immunotherapy, with other emerging alternatives. The information presented is supported by preclinical experimental data to validate its natural killer (NK) cell-specific activity and therapeutic potential.

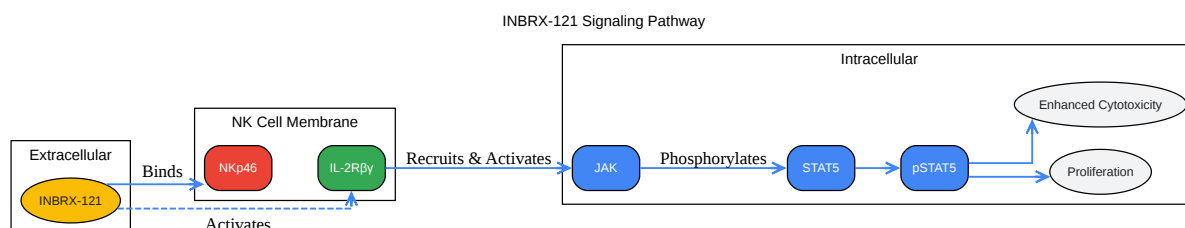
Executive Summary

INBRX-121 is an investigational immunotherapy designed to specifically enhance the anti-tumor functions of natural killer (NK) cells. It is a fusion protein composed of two high-affinity single-domain antibodies that target the Nkp46 receptor, a disabled Fc domain, and a detuned, low-affinity interleukin-2 (IL-2) variant.^[1] This design aims to deliver a targeted IL-2 signal exclusively to Nkp46-expressing NK cells, thereby avoiding the widespread and often toxic effects of high-dose systemic IL-2 therapy and the activation of regulatory T cells (Tregs). Preclinical data demonstrate that INBRX-121 selectively binds to and activates NK cells, leading to their proliferation and enhanced cytotoxic capabilities against tumor cells, both as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action of INBRX-121

INBRX-121 leverages a "cis-signaling" mechanism to achieve its NK cell specificity. The high-affinity single-domain antibodies bind to Nkp46 on the surface of NK cells. This binding localizes the detuned IL-2 component of the fusion protein to the NK cell surface, facilitating its

interaction with the IL-2 receptor beta and gamma chains (IL-2R $\beta\gamma$). The engineered low affinity of the IL-2 variant for its receptor is overcome by this high-avidity binding to NKp46, leading to the activation of downstream signaling pathways, primarily the JAK-STAT pathway, resulting in the phosphorylation of STAT5 (pSTAT5).[2] This targeted activation promotes NK cell proliferation and enhances their effector functions, such as cytotoxicity.



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INBRX-121 targeted activation of NK cells.

Comparative Performance of INBRX-121

The performance of INBRX-121 has been evaluated in several preclinical studies, demonstrating its specificity and potency in activating NK cells.

In Vitro Studies

Binding Affinity and Specificity:

INBRX-121 exhibits a high binding affinity for NK cells, with a dissociation constant (K_d) of 0.0046 nM.[1] Crucially, it does not bind to T cells or B cells, nor does it interact with the high-affinity IL-2 receptor alpha chain (CD25) or the intermediate-affinity IL-2 receptor beta chain (CD122) in the absence of NKp46 engagement.[1] This highlights its specificity for NKp46-expressing cells.

Molecule	Target Cells	Binding Affinity (Kd)	Non-Target Cell Binding
INBRX-121	NK cells (via NKp46)	0.0046 nM[1]	No binding to T or B cells[1]
Wild-Type IL-2	T cells, Tregs, NK cells	High affinity to CD25	Binds to CD25 and CD122[1]

NK Cell Activation and Proliferation:

Upon binding to NK cells, INBRX-121 induces robust downstream signaling, as measured by the phosphorylation of STAT5 (pSTAT5). This targeted stimulation leads to the proliferation of NK cells from both healthy donors and cancer patients.[1][3]

Treatment	Cell Type	pSTAT5 Induction	Proliferation
INBRX-121	Healthy Donor & Cancer Patient NK cells	Dose-dependent increase[2]	Increased Ki67 expression[3]
Wild-Type IL-2	T cells, Tregs, NK cells	Broad pSTAT5 induction	Proliferation of multiple cell types

Cytotoxicity:

INBRX-121 enhances the cytotoxic capacity of NK cells. In antibody-dependent cellular cytotoxicity (ADCC) assays, pre-incubation of peripheral blood mononuclear cells (PBMCs) with INBRX-121 significantly increased the killing of Raji tumor cells in the presence of a rituximab analog.

Effector Cells	Treatment	Target Cells	Outcome
PBMCs	INBRX-121 + Rituximab analog	Raji	Increased cancer cell killing[1]

In Vivo Studies

NK Cell Expansion and Anti-Tumor Efficacy:

In a melanoma mouse model using B16F10 cells, administration of INBRX-121 resulted in a significant reduction in tumor burden.^[1] Furthermore, in healthy C57BL/6 mice, INBRX-121 led to a 15-fold expansion of the NK cell population.^[1] Combination therapy studies in lymphoma and colon cancer mouse models showed that INBRX-121, both alone and in combination with rituximab or an anti-PD-1 antibody, reduced tumor growth.^[1]

Animal Model	Treatment	Outcome
B16F10 Melanoma (mice)	INBRX-121 (1 mg/kg)	Reduced tumor burden after 15 days ^[1]
Healthy C57BL/6 mice	INBRX-121 (0.1 mg/kg)	15-fold expansion of NK cells ^[1]
Lymphoma (mice)	INBRX-121 + Rituximab	Reduced tumor growth ^[1]
Colon Cancer (mice)	INBRX-121 + anti-PD-1	Reduced tumor growth ^[1]

Pharmacokinetics and Safety:

In an exploratory pharmacokinetic study in non-human primates, a single intravenous injection of INBRX-121 was well-tolerated at doses of 0.3, 1, and 3 mg/kg, with dose-proportional increases in Cmax and AUC.^[1]

Dose (mg/kg)	Cmax (mcg/mL)	AUC (mcg-h/mL)
0.3	8	272
1	27	1016
3	67	2505

Data from a single intravenous injection in non-human primates.^[1]

Comparison with Alternative NK Cell-Targeted Therapies

INBRX-121 is part of a growing landscape of therapies aimed at harnessing the power of NK cells. Below is a comparison with other notable approaches.

Therapy	Mechanism of Action	Target(s)	Key Preclinical/Clinical Findings
INBRX-121	NKp46-targeted detuned IL-2	NKp46	Specific NK cell activation and proliferation, in vivo anti-tumor efficacy. [1] [2]
AFM24	Bispecific Innate Cell Engager	EGFR on tumor cells, CD16A on NK cells	Potent in vitro ADCC, well-tolerated in cynomolgus monkeys. [4] [5] [6] [7] [8]
N-803 (Anktiva)	IL-15 superagonist	IL-15 Receptor	Promotes proliferation and activation of NK and CD8+ T cells; clinical responses in NMIBC. [9] [10] [11] [12] [13]
SAR443579/IPH6101	Trifunctional NK Cell Engager	CD123 on tumor cells, NKp46 and CD16 on NK cells	Potent anti-leukemia activity in preclinical models; clinical trials ongoing. [14] [15] [16] [17] [18]
BNZ-1	Selective yc cytokine inhibitor	IL-2, IL-9, IL-15 receptors	Decreases Tregs and NK cells; clinical responses in T-LGL leukemia. [19] [20] [21] [22] [23]

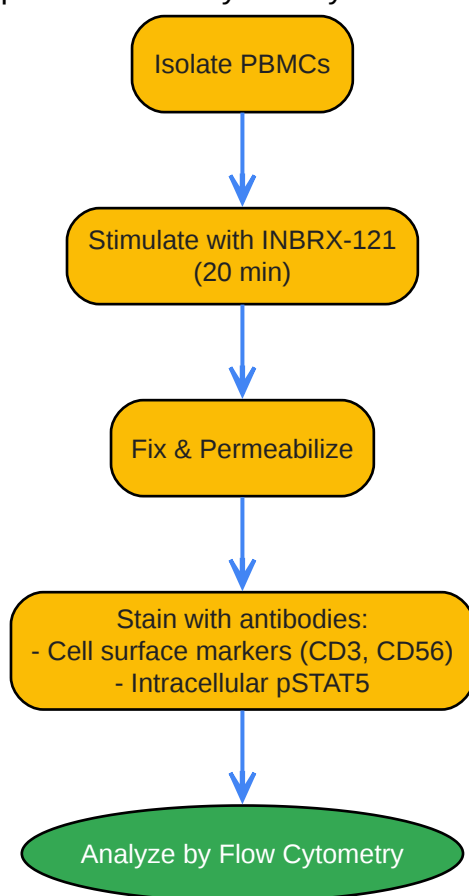
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of INBRX-121.

pSTAT5 Flow Cytometry Assay

This assay quantifies the activation of the STAT5 signaling pathway in NK cells following stimulation with INBRX-121.

pSTAT5 Flow Cytometry Workflow



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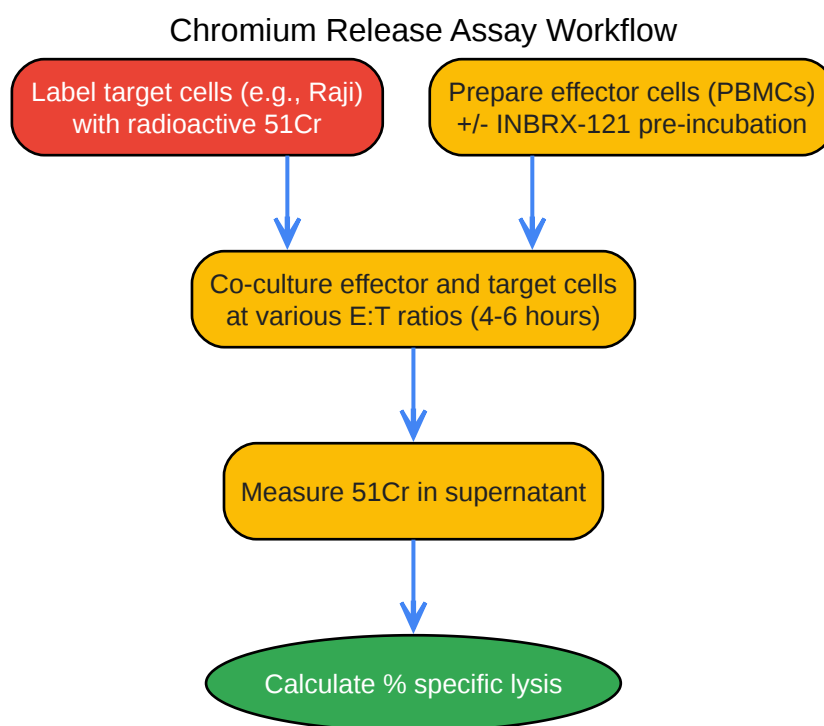
Workflow for assessing pSTAT5 in NK cells.

- Cell Isolation: Isolate PBMCs from healthy donor or patient blood using density gradient centrifugation.

- **Stimulation:** Incubate PBMCs with various concentrations of INBRX-121 for 20 minutes at 37°C.
- **Fixation and Permeabilization:** Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow intracellular staining.
- **Staining:** Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3 to exclude T cells, CD56 to identify NK cells) and an antibody specific for phosphorylated STAT5.
- **Analysis:** Acquire data on a flow cytometer and analyze the percentage of pSTAT5-positive cells within the NK cell population (CD3-CD56+).

NK Cell Cytotoxicity Assay (Chromium Release)

This assay measures the ability of NK cells, activated by INBRX-121, to kill target tumor cells.



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Workflow for NK cell cytotoxicity assay.

- Target Cell Labeling: Label the target tumor cells (e.g., Raji) with radioactive sodium chromate (^{51}Cr).
- Effector Cell Preparation: Isolate PBMCs and, in some conditions, pre-incubate them with INBRX-121 for a specified period (e.g., 18 hours).
- Co-culture: Co-culture the ^{51}Cr -labeled target cells with the effector cells at various effector-to-target (E:T) ratios for 4-6 hours.
- Measurement: Centrifuge the plate and measure the amount of ^{51}Cr released into the supernatant, which is proportional to the number of lysed target cells.
- Calculation: Calculate the percentage of specific lysis using the formula: $(\% \text{ Specific Lysis}) = \frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}{}$.

In Vivo Murine Melanoma Model (B16F10)

This model is used to assess the anti-tumor efficacy of INBRX-121 in a solid tumor setting.

- Tumor Cell Implantation: Inject B16F10 melanoma cells, which may be engineered to express luciferase for imaging, either subcutaneously or intravenously into C57BL/6 mice. [\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Treatment: Once tumors are established, administer INBRX-121 or a vehicle control intravenously at specified doses and schedules (e.g., 1 mg/kg on days 1, 8, and 15).[\[1\]](#)
- Tumor Monitoring: Measure tumor volume regularly using calipers (for subcutaneous tumors) or monitor tumor burden using bioluminescence imaging (for luciferase-expressing cells).[\[24\]](#)[\[27\]](#)
- Endpoint Analysis: At the end of the study, euthanize the mice and may excise tumors for further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.

Conclusion

The preclinical data for INBRX-121 strongly support its intended mechanism of action as a highly specific NK cell activator. Its unique design, which targets a detuned IL-2 to NKp46-expressing cells, effectively distinguishes it from conventional IL-2 therapies and other NK cell-targeting approaches. The in vitro and in vivo studies demonstrate its potential to enhance NK cell-mediated anti-tumor immunity with a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of INBRX-121 in various cancer indications.

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